molecular formula C13H12N2O2 B8013614 Methyl 6-(4-aminophenyl)nicotinate

Methyl 6-(4-aminophenyl)nicotinate

Cat. No.: B8013614
M. Wt: 228.25 g/mol
InChI Key: UDTXXZQTNGOVDU-UHFFFAOYSA-N
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Description

Methyl 6-(4-aminophenyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a nicotinic acid ester group and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(4-aminophenyl)nicotinate can be synthesized through several methods. One common approach involves the esterification of 6-(4-aminophenyl)nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained between 80°C and 100°C .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-aminophenyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted nicotinates, aminophenyl derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-(4-aminophenyl)nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(4-aminophenyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may promote the release of prostaglandins, leading to vasodilation and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl Nicotinate: Similar in structure but lacks the aminophenyl group.

    Ethyl Nicotinate: An ester of nicotinic acid with ethyl alcohol instead of methanol.

    Nicotinic Acid: The parent compound without esterification.

Uniqueness

Methyl 6-(4-aminophenyl)nicotinate is unique due to the presence of both the nicotinate ester and the aminophenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 6-(4-aminophenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-7-12(15-8-10)9-2-5-11(14)6-3-9/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTXXZQTNGOVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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